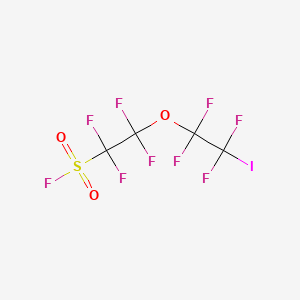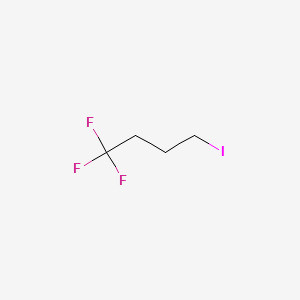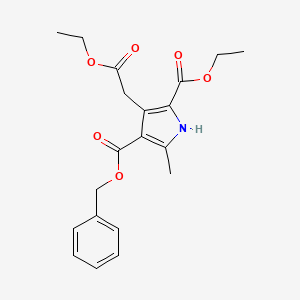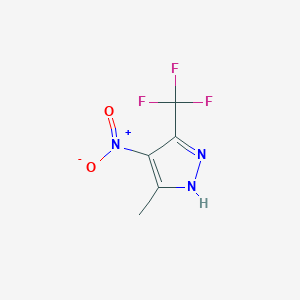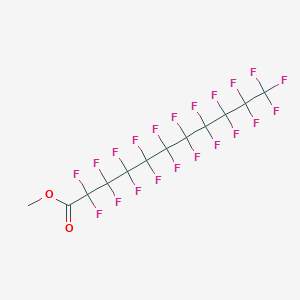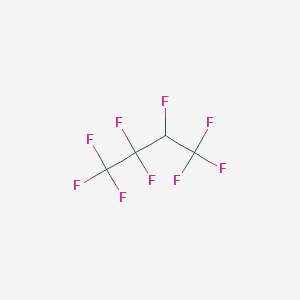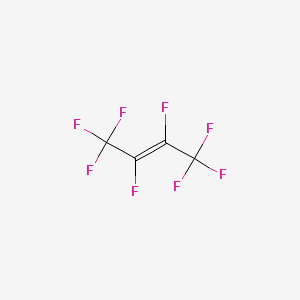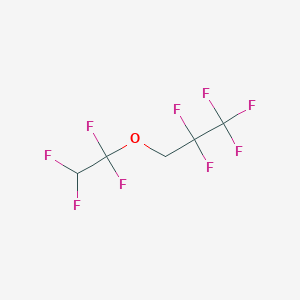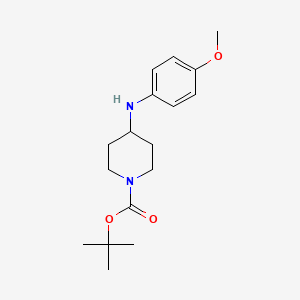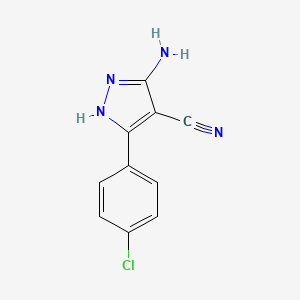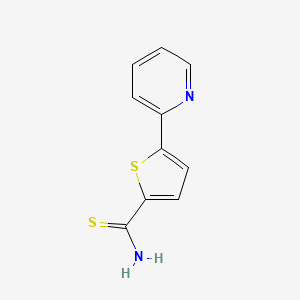
4-(1,1,2,2-四氟乙氧基)苯胺
描述
4-(1,1,2,2-Tetrafluoroethoxy)aniline: is an organic compound with the molecular formula C8H7F4NO . It is a colorless liquid that belongs to the class of anilines, characterized by the presence of a tetrafluoroethoxy group attached to the benzene ring.
科学研究应用
Chemistry: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. Its interactions with enzymes and proteins are of particular interest .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs and agrochemicals. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In industrial applications, 4-(1,1,2,2-Tetrafluoroethoxy)aniline is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
Target of Action
4-(1,1,2,2-Tetrafluoroethoxy)aniline is a key intermediate of Hexaflumuron , a type of benzoylphenylurea insecticide . The primary target of this compound is the synthesis of chitin in pests . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these pests, leading to their death or infertility .
Mode of Action
The compound interacts with the enzymes involved in the synthesis of chitin, inhibiting their activity . This disruption in the chitin synthesis pathway leads to abnormalities in the formation of the exoskeleton during the molting process of the pests . As a result, the pests are unable to grow and develop normally, leading to their death or infertility .
Biochemical Pathways
The compound affects the biochemical pathway of chitin synthesis . Chitin is synthesized by a series of enzymes, and the inhibition of these enzymes disrupts the pathway, leading to a decrease in chitin production . This has downstream effects on the growth and development of the pests, as chitin is a crucial component of their exoskeleton .
Result of Action
The result of the compound’s action is the death or infertility of the target pests . By inhibiting chitin synthesis, the compound disrupts the normal growth and development of the pests . This leads to abnormalities in the formation of the exoskeleton, which is crucial for the survival of the pests .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline typically involves the reaction of aniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. One practical route reported involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction . The overall yield for this preparation method is approximately 74.0%, with a purity of 99.7% .
Industrial Production Methods: In industrial settings, the production of 4-(1,1,2,2-Tetrafluoroethoxy)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of advanced catalytic systems and environmentally friendly solvents is also emphasized to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 4-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
相似化合物的比较
3-(1,1,2,2-Tetrafluoroethoxy)aniline: This compound has a similar structure but with the tetrafluoroethoxy group attached at a different position on the benzene ring.
3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline: This compound contains additional chlorine substituents, which can alter its chemical properties and reactivity.
Uniqueness: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is unique due to its specific substitution pattern and the presence of the tetrafluoroethoxy group. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380215 | |
| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-62-2 | |
| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



